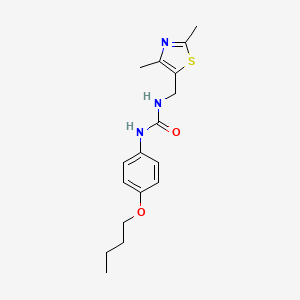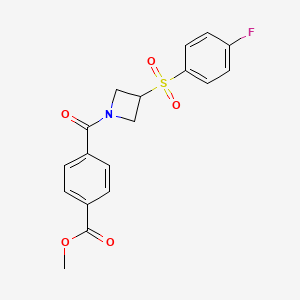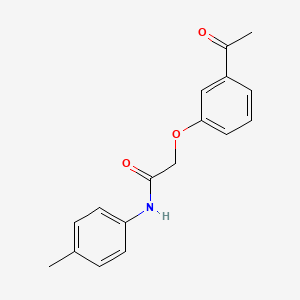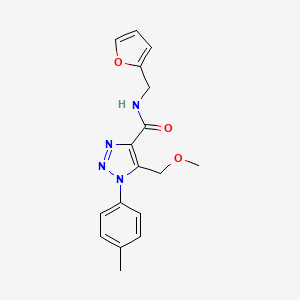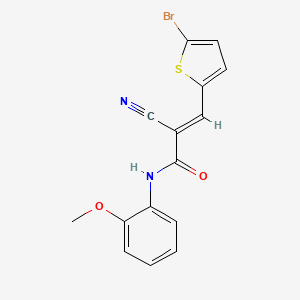
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. This compound is commonly referred to as BTPPA and is a derivative of the thiophene family.
Mecanismo De Acción
The mechanism of action of BTPPA involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
BTPPA has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BTPPA has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BTPPA in lab experiments is its high potency and specificity towards cancer cells. The compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of novel anti-cancer drugs. However, one of the major limitations of using BTPPA in lab experiments is the lack of in vivo studies, which limits our understanding of the compound's pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for the research and development of BTPPA. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of BTPPA with improved pharmacokinetic and toxicity profiles. Further studies are also required to investigate the in vivo efficacy and toxicity of BTPPA and its derivatives.
Métodos De Síntesis
The synthesis of BTPPA involves the reaction of 2-bromo-5-nitrothiophene with 2-methoxybenzaldehyde followed by reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with cyanoacetic acid to form BTPPA.
Aplicaciones Científicas De Investigación
BTPPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been used as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-13-5-3-2-4-12(13)18-15(19)10(9-17)8-11-6-7-14(16)21-11/h2-8H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOOIRDYUVUSB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(S2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

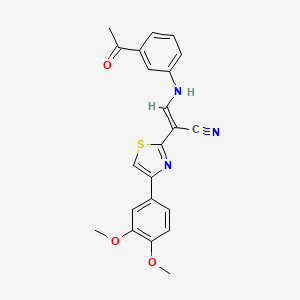
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)
amine](/img/structure/B2991352.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate](/img/structure/B2991356.png)
![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)
![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)
![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)

